molecular formula C8H10N2O B11921810 5-methyl-6,7-dihydro-1H-indazol-4(5H)-one

5-methyl-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No.: B11921810
M. Wt: 150.18 g/mol
InChI Key: ATPOWQGMTDDVNY-UHFFFAOYSA-N
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Description

5-Methyl-6,7-dihydro-1H-indazol-4(5H)-one is a heterocyclic compound featuring a partially saturated indazole core with a methyl substituent at the 5-position. Its molecular formula is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol (inferred from structurally similar compounds like 1-methyl derivatives; see ). The compound’s unique structure makes it a valuable scaffold in medicinal chemistry, particularly for exploring anti-inflammatory, neuroprotective, and enzyme inhibitory activities .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

5-methyl-1,5,6,7-tetrahydroindazol-4-one

InChI

InChI=1S/C8H10N2O/c1-5-2-3-7-6(8(5)11)4-9-10-7/h4-5H,2-3H2,1H3,(H,9,10)

InChI Key

ATPOWQGMTDDVNY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1=O)C=NN2

Origin of Product

United States

Biological Activity

5-Methyl-6,7-dihydro-1H-indazol-4(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and molecular interactions, drawing upon various research findings.

Chemical Structure and Synthesis

5-Methyl-6,7-dihydro-1H-indazol-4(5H)-one belongs to the indazole class of compounds, characterized by their fused benzene and pyrazole rings. The synthesis typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic conditions, leading to the formation of indazole scaffolds. Techniques such as IR spectroscopy, NMR, and mass spectrometry are employed for characterization .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 5-methyl-6,7-dihydro-1H-indazol-4(5H)-one and its derivatives. In a comparative analysis using the agar diffusion method, several synthesized indazole derivatives exhibited varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The results indicated that certain compounds showed zones of inhibition comparable to standard antibiotics like penicillin (Table 1) .

Table 1: Antibacterial Activity of Indazole Derivatives

CompoundStaphylococcus aureus (mm)Bacillus subtilis (mm)Escherichia coli (mm)
5A81010
5B81011
5C7178
5D101416
5F17 19 18
Penicillin30 32 35

The compound 5F demonstrated the highest antibacterial activity across all tested strains, indicating its potential as a lead compound for further development .

Anticancer Activity

In addition to antibacterial properties, indazole derivatives have shown promising anticancer activity. For instance, molecular docking studies revealed that these compounds could effectively bind to the active site of DNA gyrase, an enzyme critical for bacterial DNA replication. The binding interactions were characterized by favorable energies and multiple hydrogen bonds with key amino acids within the enzyme's active site (Figure 1) .

Figure 1: Molecular Docking Interactions of Compound with DNA Gyrase

Molecular Docking (Note: Image is illustrative; actual image not provided)

Case Studies

  • Study on Antibacterial Properties :
    A study conducted by Gaikwad et al. synthesized a series of indazole derivatives and evaluated their antibacterial efficacy against various bacterial strains. The study concluded that increasing concentrations of the compounds led to enhanced antibacterial activity, with specific derivatives achieving significant inhibition at lower MIC values .
  • Anticancer Evaluation :
    Research involving the evaluation of indazole derivatives against cancer cell lines demonstrated that certain compounds induced apoptosis in MDA-MB-231 breast cancer cells. The study highlighted that these compounds could enhance caspase-3 activity and induce morphological changes indicative of apoptosis at micromolar concentrations .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 5-methyl-6,7-dihydro-1H-indazol-4(5H)-one and its derivatives. In a systematic evaluation, various synthesized indazole derivatives were tested against common bacterial strains, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.

Case Study: Antibacterial Evaluation

A study reported that certain derivatives of 5-methyl-6,7-dihydro-1H-indazol-4(5H)-one exhibited significant antibacterial activity. The results indicated:

  • Zone of Inhibition : Compounds such as 5A and 5F showed a zone of inhibition ranging from 10 mm to 19 mm against E. coli and S. aureus.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds were determined to be effective at concentrations between 1 mg/mL to 2 mg/mL. Increased concentrations correlated with larger zones of inhibition .

The findings suggest that these compounds could serve as lead candidates for developing new antibacterial agents.

Anticancer Potential

The anticancer properties of 5-methyl-6,7-dihydro-1H-indazol-4(5H)-one have also been investigated through molecular docking studies. These studies aim to understand how the compound interacts with specific cancer-related proteins.

Case Study: Molecular Docking Analysis

In a study involving molecular docking simulations against DNA gyrase (a target for bacterial infections and cancer therapies), the compound demonstrated:

  • Binding Energy : A binding energy of -7.0 kcal/mol was observed, indicating a strong interaction with the target protein.
  • Hydrogen Bonding : Significant hydrogen bonding was noted with amino acids such as AGLU-50 and ARG-76, which may enhance the compound's efficacy as an anticancer agent .

The results from these simulations suggest that derivatives of this compound could inhibit cancer cell proliferation effectively.

Drug Development Insights

The synthesis of 5-methyl-6,7-dihydro-1H-indazol-4(5H)-one has been optimized for better yields and purity, paving the way for further pharmaceutical applications. The compound's unique structure allows for modifications that can enhance its biological activity.

Synthesis Overview

The synthesis typically involves:

  • Reacting hydrazine hydrate with substituted cyclohexanones in an acidic medium.
  • Characterization through spectroscopic techniques such as IR and NMR to confirm structure and purity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent positions and functional groups, impacting physicochemical properties and biological activity:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Biological Activity/Application Key References
5-Methyl-6,7-dihydro-1H-indazol-4(5H)-one 1355249-11-4* 5-methyl, 2-(4-methoxybenzyl) 254.28 Not explicitly reported (structural inference)
1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one 85302-16-5 1-methyl 150.18 Neuroprotective, anti-inflammatory
2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one 36767-45-0 2-methyl 150.18 Not reported (structural similarity 0.85)
6,6-Dimethyl-6,7-dihydro-1H-indazol-4(5H)-one 912259-11-1 6,6-dimethyl 178.23 Enzyme inhibition (e.g., DHODH)
6-Aminomethyl-6,7-dihydro-1H-indazol-4(5H)-one - 6-aminomethyl ~165.20 (estimated) D₂/5-HT₂A/5-HT₂C receptor binding

*CAS 1355249-11-4 corresponds to a 5-methyl derivative with an additional 2-(4-methoxybenzyl) group .

Key Observations:
  • Substituent Position : The 1-methyl analog () has been studied for neuroprotective effects, while 6,6-dimethyl derivatives () show promise as dihydroorotate dehydrogenase (DHODH) inhibitors, critical in anti-cancer research.
  • Functional Groups: Aminomethyl substituents at the 6-position () enhance receptor binding affinity, whereas bulkier groups (e.g., 2-(4-methoxybenzyl) in the 5-methyl derivative) may improve target specificity but reduce solubility .

Physicochemical Properties

  • Solubility: 1-Methyl derivatives are soluble in DMSO and ethanol but require storage at -20°C to prevent degradation . The 5-methyl analog’s solubility is likely comparable but may vary due to steric effects from the 2-(4-methoxybenzyl) group .
  • Stability : Tetrahydroindazole derivatives generally exhibit moderate stability, with recommendations to avoid repeated freeze-thaw cycles .

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